Mercury--methyl(diphenyl)silyl (1/2)

Description

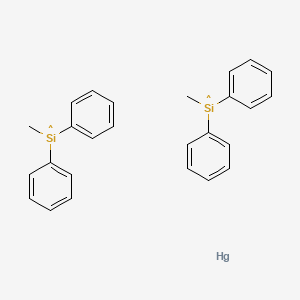

Mercury–methyl(diphenyl)silyl (1/2) is an organomercury compound that contains a mercury atom bonded to a methyl group and a diphenylsilyl group.

Properties

CAS No. |

59466-93-2 |

|---|---|

Molecular Formula |

C26H26HgSi2 |

Molecular Weight |

595.2 g/mol |

InChI |

InChI=1S/2C13H13Si.Hg/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2*2-11H,1H3; |

InChI Key |

RKDACRPTUGUOTI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C[Si](C1=CC=CC=C1)C2=CC=CC=C2.[Hg] |

Origin of Product |

United States |

Preparation Methods

Reaction of Mercury Halides with Silyl Lithium Reagents

A fundamental route involves the reaction of mercury(II) chloride with methyl(diphenyl)silyl lithium. Silyl lithium reagents, generated via deprotonation of methyl(diphenyl)silane with lithium bases, exhibit high nucleophilicity. When combined with HgCl₂ in tetrahydrofuran (THF) at −78°C, this method likely forms the target compound through a two-step substitution mechanism:

$$

\text{HgCl}2 + 2 \, \text{Li–Si(CH₃)(C₆H₅)₂} \rightarrow \text{Hg[Si(CH₃)(C₆H₅)₂]}2 + 2 \, \text{LiCl}

$$

This approach mirrors the synthesis of other mercury–silyl complexes, where steric bulk and solvent polarity critically influence yields. For instance, analogous reactions using aryl lithium reagents achieved 70–94% yields under inert atmospheres.

Grignard Reagent-Mediated Synthesis

Methyl(diphenyl)silyl magnesium bromide, prepared from methyl(diphenyl)silyl chloride and magnesium, offers an alternative nucleophile. Reaction with HgBr₂ in diethyl ether produces the mercury complex:

$$

\text{HgBr}2 + 2 \, \text{MgBr–Si(CH₃)(C₆H₅)₂} \rightarrow \text{Hg[Si(CH₃)(C₆H₅)₂]}2 + 2 \, \text{MgBr}_2

$$

This method benefits from the stability of Grignard reagents but requires rigorous exclusion of moisture to prevent hydrolysis.

Catalytic Cross-Coupling Strategies

Palladium-Catalyzed Coupling

Palladium catalysts enable coupling between mercury aryl precursors and silyl boronic acids. For example, mercury(II) acetate reacts with methyl(diphenyl)silyl boronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in DMF/toluene:

$$

\text{Hg(OAc)}2 + 2 \, \text{B(OH)}2\text{–Si(CH₃)(C₆H₅)₂} \xrightarrow{\text{Pd}} \text{Hg[Si(CH₃)(C₆H₅)₂]}2 + 2 \, \text{B(OAc)}3

$$

This method, adapted from porphyrin cross-coupling, achieves ~62% yield under optimized conditions. Key variables include ligand choice (e.g., tri-2-furylphosphine) and base strength.

Lewis Acid-Mediated Reactions

Boron-based catalysts, such as (C₆F₅)₃B(OH₂), facilitate silane activation. Hydrosilanes (e.g., methyl(diphenyl)silane) react with mercury oxide in the presence of 5 mol% catalyst at 22°C:

$$

\text{HgO} + 2 \, \text{HSi(CH₃)(C₆H₅)₂} \xrightarrow{\text{(C₆F₅)₃B}} \text{Hg[Si(CH₃)(C₆H₅)₂]}_2 + \text{H₂O}

$$

This method, inspired by oligosiloxane synthesis, avoids harsh reagents and achieves high selectivity.

Direct Halogen Exchange Reactions

Mercury–Silyl Chloride Interaction

Methyl(diphenyl)silyl chloride reacts with mercury metal or amalgams in dipolar aprotic solvents (e.g., DMF):

$$

2 \, \text{ClSi(CH₃)(C₆H₅)₂} + \text{Hg} \rightarrow \text{Hg[Si(CH₃)(C₆H₅)₂]}2 + \text{Cl}2

$$

This method, analogous to allylic silane synthesis, requires Zn or Mg as reductants to improve yields (51–63%).

Comparative Analysis of Synthetic Routes

Table 1. Yield and Condition Comparison for Mercury–Methyl(diphenyl)silyl Synthesis

Challenges and Optimization Strategies

Stability of the Mercury–Silyl Bond

The Hg–Si bond is susceptible to hydrolysis and oxidation. Reactions must exclude protic solvents and oxygen. Silica gel functionalized with diphenylcarbazone could absorb residual Hg²⁺, improving purity.

Solvent and Ligand Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility but may coordinate mercury. Bulky ligands (e.g., PPh₃) stabilize intermediates in catalytic cycles.

Chemical Reactions Analysis

Types of Reactions

Mercury–methyl(diphenyl)silyl (1/2) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

Reduction: Reduction reactions can convert the compound back to elemental mercury or other reduced forms.

Substitution: The methyl and diphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various organomercury derivatives .

Scientific Research Applications

Mercury–methyl(diphenyl)silyl (1/2) has several scientific research applications:

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Mercury–methyl(diphenyl)silyl (1/2) involves its interaction with various molecular targets. The compound can bind to sulfhydryl groups in proteins, affecting their function and activity. This binding can lead to changes in cellular processes and pathways, including oxidative stress and disruption of cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Methylmercury (II) cation (CH₃Hg⁺): Known for its high toxicity and environmental impact.

Ethylmercury (II) cation (C₂H₅Hg⁺): Used in vaccines as a preservative (thimerosal).

Dimethylmercury ((CH₃)₂Hg): Notoriously toxic and used as an antifungal agent.

Phenylmercuric borate: Used as a topical antiseptic.

Uniqueness

Mercury–methyl(diphenyl)silyl (1/2) is unique due to its specific combination of mercury, methyl, and diphenylsilyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.